(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride

5-HT2A receptor pharmacology structure-activity relationship (SAR) arylalkylamine linker

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a primary benzylamine derivative bearing a 2,5-dimethoxy-4-methyl substitution pattern on the aromatic ring, with a single‑carbon methylene spacer between the phenyl ring and the terminal amine. Unlike the more widely studied 2C‑D (2‑carbon phenethylamine spacer) or DOM (3‑carbon α‑methyl‑branched amphetamine scaffold), this compound possesses the shortest possible saturated linker that still retains a benzylic amine motif, placing it at a structurally distinct position within the 2,5‑dimethoxy‑4‑methyl arylalkylamine series.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
Cat. No. B13490341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)CN)OC.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-7-4-10(13-3)8(6-11)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H
InChIKeyDKXSYCRBAPAYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dimethoxy-4-methylphenyl)methanamine Hydrochloride – Structural Identity and Compound-Class Context


(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a primary benzylamine derivative bearing a 2,5-dimethoxy-4-methyl substitution pattern on the aromatic ring, with a single‑carbon methylene spacer between the phenyl ring and the terminal amine . Unlike the more widely studied 2C‑D (2‑carbon phenethylamine spacer) or DOM (3‑carbon α‑methyl‑branched amphetamine scaffold), this compound possesses the shortest possible saturated linker that still retains a benzylic amine motif, placing it at a structurally distinct position within the 2,5‑dimethoxy‑4‑methyl arylalkylamine series [1]. The hydrochloride salt form enhances aqueous solubility and solid‑state stability, making it suitable for reproducible solution‑phase experimental workflows .

Why (2,5-Dimethoxy-4-methylphenyl)methanamine Hydrochloride Cannot Be Replaced by 2C‑D or Other In‑Class Arylalkylamines


Although (2,5‑Dimethoxy‑4‑methylphenyl)methanamine shares the identical 2,5‑dimethoxy‑4‑methyl aryl substitution with its phenethylamine (2C‑D) and amphetamine (DOM) counterparts, the length of the alkyl linker fundamentally governs receptor‑binding conformation, intrinsic efficacy, and metabolic handling [1]. A systematic fragment regression analysis of 51 5‑HT₂A partial agonistic arylethylamines demonstrated that benzylamine scaffolds produce opposing effects on affinity and intrinsic activity relative to phenethylamine scaffolds—benzyl groups increase receptor affinity while simultaneously decreasing intrinsic efficacy [2]. Consequently, two compounds with identical aryl substitution but differing linker length cannot be assumed to generate equivalent pharmacological outcomes. Substituting the benzylamine with 2C‑D or DOM introduces a distinct signalling bias that is not accounted for by aryl pharmacophore similarity alone, and procurement decisions based solely on 2,5‑dimethoxy‑4‑methyl ring identity risk selecting a functionally non‑equivalent tool compound [2].

Quantitative Evidence Guide – (2,5-Dimethoxy-4-methylphenyl)methanamine Hydrochloride Versus Key Comparators


Carbon Linker Length Determines the Divergent Affinity–Efficacy Relationship at 5‑HT₂A Receptors

In a systematic QSAR and docking study of 51 arylethylamine 5‑HT₂A partial agonists spanning both benzylamine and phenethylamine scaffolds, fragment regression analysis (FRA) identified a contrary effect of the benzyl group: benzylamine‑type scaffolds increase binding affinity for the 5‑HT₂A receptor while simultaneously decreasing intrinsic activity (Eₘₐₓ) relative to comparable phenethylamine congeners [1]. This class‑level pharmacological distinction is not captured when only the aryl substitution pattern (2,5‑dimethoxy‑4‑methyl) is considered. Experimentally, 2C‑D (the 2‑carbon‑linker phenethylamine) exhibits weak 5‑HT₂A agonist activity with a functional pEC₅₀ of 5.09 (EC₅₀ ≈ 8.13 μM) and pEC₅₀ of 4.73 at 5‑HT₂C (EC₅₀ ≈ 18.6 μM) [2], whereas 25D‑NBOMe (N‑2‑methoxybenzyl extension on the phenethylamine scaffold) achieves sub‑nanomolar to low‑nanomolar potency (Ki = 2.52 nM at 5‑HT₂A) [3]. The benzylamine scaffold is predicted to occupy an intermediate position—higher affinity but lower efficacy than the corresponding phenethylamine—making it a mechanistically distinct probe for biased‑signalling investigations [1].

5-HT2A receptor pharmacology structure-activity relationship (SAR) arylalkylamine linker intrinsic efficacy partial agonism

Molecular Weight and Physicochemical Property Differentiation from Phenethylamine and Amphetamine Analogs

The free base of the target compound (C₁₀H₁₅NO₂, MW 181.23) is 14 Da lighter than 2C‑D (C₁₁H₁₇NO₂, MW 195.26) and 28 Da lighter than DOM (C₁₂H₁₉NO₂, MW 209.28), reflecting the progressive addition of one and two methylene units respectively . The corresponding hydrochloride salt (C₁₀H₁₆ClNO₂, MW 217.69) provides a defined stoichiometric form with enhanced aqueous solubility relative to the free base . The closely related 2‑desmethyl analog, 2,5‑dimethoxybenzylamine (C₉H₁₃NO₂, MW 167.20, LogP 1.86), lacks the 4‑methyl group that increases lipophilicity in the target compound; XLogP3 for N‑benzyl‑2,5‑dimethoxybenzylamine is calculated at 2.7, indicating the 4‑methyl substitution in the target compound is expected to further elevate LogP into the range of approximately 2.9–3.2 [1].

physicochemical properties molecular weight hydrochloride salt aqueous solubility logP

Primary Benzylamine Synthetic Versatility Versus Secondary/tertiary Amine Comparators

As a primary benzylamine, (2,5‑dimethoxy‑4‑methylphenyl)methanamine possesses an unsubstituted –NH₂ terminus, enabling direct participation in reductive amination, amide bond formation, sulfonamide synthesis, and urea coupling without prior deprotection steps . This contrasts with the α‑methyl‑substituted amine of DOM (secondary carbon adjacent to nitrogen) and the N‑(2‑methoxybenzyl) tertiary amine of 25D‑NBOMe, both of which introduce steric hindrance and altered nitrogen nucleophilicity that restrict the scope of direct derivatisation chemistry [1]. The 2,5‑dimethoxy‑4‑methylbenzaldehyde precursor (CAS 4925-88-6, MW 180.20) is commercially available and is explicitly used for the preparation of phenylamine derivatives as potential psychotomimetics , meaning the benzylamine can also serve as a key intermediate or reference standard in analytical method development for related substances .

synthetic building block primary amine reductive amination amide coupling library synthesis

2,5- Versus 2,6-Dimethoxy Positional Isomerism Drives a 2.6‑ to 3.5‑Fold Difference in 5‑HT₂A Receptor Affinity

The significance of maintaining the 2,5‑dimethoxy substitution pattern—as present in the target compound—is demonstrated by the pharmacological comparison of DOM (2,5‑dimethoxy‑4‑methylamphetamine) with its positional isomer ψ‑DOM (2,6‑dimethoxy‑4‑methylamphetamine). ψ‑DOM shows 2.6‑ to 3.5‑fold lower affinity for the 5‑HT₂A receptor compared to DOM, with reported Ki values of 49–351 nM at 5‑HT₂A and approximately 50 nM at 5‑HT₂C [1]. DOM itself achieves higher affinity (estimated Ki ~14–135 nM at 5‑HT₂A based on the fold‑difference relationship) [1]. Although direct Ki data for the target benzylamine are not yet available in the peer‑reviewed literature, the 2,5‑dimethoxy arrangement it shares with DOM and 2C‑D is the pharmacologically validated orientation for 5‑HT₂A receptor engagement, whereas the 2,6‑arrangement (ψ‑DOM series) incurs a measurable penalty in receptor affinity [1]. Any procurement of a 2,6‑dimethoxy positional isomer would therefore select for a compound with predictably reduced target engagement [1].

positional isomerism 5-HT2A receptor affinity methoxy substitution ψ-DOM structure-activity relationship

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Solid‑State Stability for Reproducible Bioassays

The hydrochloride salt of (2,5‑dimethoxy‑4‑methylphenyl)methanamine (C₁₀H₁₆ClNO₂, MW 217.69) offers practical advantages over the free base for aqueous‑phase experimental workflows . The hydrochloride counterion ensures consistent protonation of the amine, eliminating batch‑to‑batch variability in dissolution behaviour that can arise with free‑base amines due to atmospheric CO₂ absorption or partial protonation. While the free‑base form of 2C‑D and its hydrochloride salt (MW 231.72, CAS 25505‑65‑1) are both commercially available, the benzylamine hydrochloride offers a lower molecular‑weight salt form (217.69 vs 231.72 Da) with the same counterion, providing a slightly higher mole‑fraction of active pharmacophore per unit mass for dose‑response studies . Vendor specifications for the free base report purity of 98% ; the hydrochloride salt is supplied at ≥95% purity [1].

hydrochloride salt aqueous solubility solid-state stability bioassay reproducibility formulation

Optimal Application Scenarios for (2,5-Dimethoxy-4-methylphenyl)methanamine Hydrochloride Based on Differentiation Evidence


Biased 5‑HT₂A Receptor Signalling Studies Requiring Affinity–Efficacy Uncoupling

The fragment regression analysis by Silva et al. (2011) demonstrates that benzylamine scaffolds increase 5‑HT₂A receptor affinity while decreasing intrinsic efficacy relative to phenethylamines [1]. Researchers designing experiments that require a tool compound with high receptor occupancy but attenuated downstream signalling (e.g., to dissect G‑protein‑ versus β‑arrestin‑mediated pathways) should preferentially select this benzylamine scaffold over 2C‑D (which exhibits weak but measurable agonist activity, pEC₅₀ 5.09 at 5‑HT₂A) [2]. The target compound's predicted biased profile makes it uniquely suited for studies of functional selectivity at 5‑HT₂A receptors, where the desired pharmacological phenotype—high affinity coupled to low intrinsic efficacy—cannot be achieved with the corresponding phenethylamine or amphetamine analogs [1] [2].

Medicinal Chemistry Library Enumeration from a Primary Benzylamine Scaffold

The unsubstituted –NH₂ terminus of this benzylamine enables direct diversification via amide coupling, reductive amination, sulfonylation, and urea formation without requiring deprotection or functional group interconversion steps [1]. For medicinal chemistry teams constructing focused libraries around the 2,5‑dimethoxy‑4‑methyl pharmacophore, this scaffold supports parallel synthesis workflows that would be sterically hindered with the α‑methyl‑branched amine of DOM or the tertiary N‑benzylamine of 25D‑NBOMe [2]. The commercial availability of the 2,5‑dimethoxy‑4‑methylbenzaldehyde precursor (CAS 4925-88-6) also enables straightforward access to this benzylamine via reductive amination, providing a cost‑effective entry point for large‑scale library production .

Analytical Reference Standard for Short‑Linker Arylalkylamine Identification and Quantification

The unique combination of a 2,5‑dimethoxy‑4‑methyl aryl substitution pattern with a single‑carbon methylene linker generates distinct chromatographic retention and mass spectrometric fragmentation profiles that differentiate this compound from 2C‑D, DOM, and their NBOMe derivatives [1]. Forensic and analytical laboratories developing LC‑MS/MS or GC‑MS methods for the detection of substituted arylalkylamines can employ this benzylamine hydrochloride as a certified reference standard (purity ≥95% [2]) for retention‑time indexing and fragmentation‑pattern validation, filling a critical gap in reference standard panels that are currently dominated by phenethylamine‑ and amphetamine‑length compounds [1] [2].

Physicochemical Property Benchmarking in CNS MPO Scoring Cascades

With a free‑base molecular weight of 181.23 Da—lower than both 2C‑D (195.26 Da) and DOM (209.28 Da)—and a predicted LogP in the 2.9–3.2 range [1] [2], this benzylamine occupies a favourable position in CNS multiparameter optimisation (MPO) scoring space. The hydrochloride salt (MW 217.69) offers a solubility advantage for in vitro ADME assays without recourse to DMSO stock solutions at concentrations that may confound permeability or protein‑binding measurements . Computational and experimental ADME groups can use this compound as a benchmarking standard to calibrate in silico predictions for benzylamine‑class CNS candidates, particularly where the shorter linker impacts P‑glycoprotein recognition and passive permeability relative to phenethylamine comparators [1].

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